Cyclohepta[b][1,4]diazepine
Description
Historical Context and Evolution of the 1,4-Diazepine System in Chemical Sciences
The journey of the 1,4-diazepine system is deeply intertwined with the development of benzodiazepines, a class of compounds that revolutionized the treatment of anxiety, insomnia, and seizures. The story began in the 1950s with the serendipitous discovery of chlordiazepoxide by Leo Sternbach at Hoffmann-La Roche, which was marketed as Librium in 1960. nih.gov This was followed by the synthesis of diazepam (Valium) in 1963, a compound that became one of the most widely prescribed drugs in the world. nih.gov
These seminal discoveries triggered an explosion of research into the synthesis and biological activities of 1,4-benzodiazepines and related heterocyclic systems. nih.govnih.gov Scientists have since dedicated considerable effort to exploring various synthetic routes, chemical reactions, and the wide-ranging biological attributes of 1,4-diazepine derivatives. nih.gov This extensive body of work has solidified the 1,4-diazepine core as a cornerstone in the design of new therapeutic agents. nih.govjocpr.com The evolution of this field has seen the development of numerous derivatives with activities spanning from central nervous system depressants to anticancer agents. nih.govnih.gov
Structural Framework and Conformational Considerations of Cyclohepta[b]researchgate.netresearchgate.netdiazepine
The fundamental structure of Cyclohepta[b] researchgate.netresearchgate.netdiazepine (B8756704) consists of a seven-membered diazepine ring fused to a seven-membered cycloheptane (B1346806) ring. The 1,4-diazepine ring itself is a non-planar, flexible system that can adopt several conformations.
Conformational studies on related 1,4-diazepane derivatives, such as N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, have revealed that the diazepine ring can exist in a low-energy twist-boat conformation. nih.gov This conformation is stabilized by intramolecular interactions, such as π-stacking, when aromatic substituents are present. nih.gov For the parent 1,4-diazepine, various tautomeric forms are possible, including the 1H-1,4-diazepine and 2H-1,4-diazepine tautomers.
Computational modeling and spectroscopic techniques like NMR are crucial tools for elucidating the preferred conformations of such fused ring systems. For instance, molecular mechanics calculations have been successfully employed to analyze the conformations of benzazepine derivatives, which are structurally related to the benzodiazepine (B76468) family. nih.gov
Significance of the Cyclohepta[b]researchgate.netresearchgate.netdiazepine Motif in Contemporary Chemical Research
While specific research on Cyclohepta[b] researchgate.netresearchgate.netdiazepine itself is not extensively documented in publicly available literature, the significance of the broader 1,4-diazepine scaffold is immense and provides a strong rationale for the exploration of this particular fused system. The 1,4-diazepine ring is a well-established pharmacophore, and its derivatives have shown a remarkable diversity of biological activities.
The clinical success of benzodiazepines as anxiolytics, anticonvulsants, and muscle relaxants has spurred continuous research into novel 1,4-diazepine analogs with improved therapeutic profiles and reduced side effects. chemisgroup.usnih.gov Beyond the central nervous system, 1,4-diazepine derivatives have been investigated for a wide array of pharmacological applications, including as:
Anticancer agents mdpi.com
Antimicrobial agents
Anti-inflammatory agents
Anthelmintics nih.gov
Antipsychotics nih.gov
Overview of Annulated and Fused Cyclohepta[b]researchgate.netresearchgate.netdiazepine Systems
The synthesis and study of annulated and fused 1,4-diazepine systems is a vibrant area of chemical research. While direct examples of fused Cyclohepta[b] researchgate.netresearchgate.netdiazepine systems are not prevalent in the literature, a vast number of other fused diazepine structures have been synthesized and evaluated for their chemical and biological properties. These serve as important precedents for the potential of the cyclohepta-fused analogs.
Examples of related fused 1,4-diazepine systems include:
Cyclopenta[b] researchgate.netresearchgate.netbenzodiazepines and Dibenzo[b,f] researchgate.netresearchgate.netdiazepines: The synthesis of these compounds has been described, and they have been shown to exhibit CNS-depressant activities. researchgate.net
Benzo[b]pyrano[2,3-e] researchgate.netresearchgate.netdiazepines: These fused systems have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. mdpi.com
Chromeno[3,4-b]thieno[2,3-e] researchgate.netresearchgate.netdiazepin-6(12H)-ones: Derivatives of this complex heterocyclic system have been synthesized by treating the corresponding hydrochloride salts with cyclic secondary amines. jocpr.com
1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e] researchgate.netresearchgate.netdiazepin-10(2H)-ones: These azetidine-fused 1,4-benzodiazepine (B1214927) derivatives have been synthesized via an intramolecular C–N bond coupling reaction. mdpi.com
Benzo researchgate.netjocpr.comcyclohepta[1,2-b]fluorene: While not a diazepine, this compound represents a complex fused system containing a cyclohepta ring, highlighting the interest in such polycyclic structures. rsc.org
The synthetic strategies employed for these related systems, such as cyclocondensation reactions and intramolecular couplings, could potentially be adapted for the synthesis of novel annulated and fused Cyclohepta[b] researchgate.netresearchgate.netdiazepine derivatives. The exploration of such compounds would further expand the chemical space around the 1,4-diazepine core and could lead to the discovery of new molecules with unique properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
257-29-4 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2,6-diazabicyclo[5.5.0]dodeca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C10H8N2/c1-2-5-9-10(6-3-1)12-8-4-7-11-9/h1-8H |
InChI Key |
SIICILIFDITRIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=NC=CC=N2)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohepta B 1 2 Diazepine and Its Diverse Derivatives
Foundational Synthetic Approaches to the 1,4-Diazepine Core
The construction of the 1,4-diazepine ring system is a cornerstone for accessing a wide array of derivatives. Key strategies often involve the formation of the seven-membered ring through cyclization reactions.
Classic Cyclization Reactions for Seven-Membered Ring Formation
The formation of seven-membered rings can be achieved through various cyclization strategies. One notable approach involves the use of bifunctional organocatalysts to orchestrate the cyclization, which can proceed with high levels of stereocontrol under mild conditions. acs.org For instance, the enantioselective SNAr cyclization has been successfully employed to create chiral seven-membered rings. acs.org These methods are significant as they can introduce chirality that is intrinsic to the ring structure itself. acs.org Furthermore, Brønsted acid-catalyzed cationic carbocyclization of biphenyl-embedded enynes represents another pathway to dibenzofused seven-membered rings. nih.gov This reaction's outcome can be directed by the nature of the substituent on the alkyne, leading selectively to the formation of the desired seven-membered ring. nih.gov
Condensation Reactions Utilizing Diamines and Carbonyl Compounds
A prevalent and versatile method for synthesizing the 1,4-diazepine core is the condensation reaction between 1,2-diamines and various carbonyl compounds. ijpsr.comnih.gov This approach is widely utilized for the synthesis of fused 1,4-diazepines and benzodiazepines. ijpsr.comnih.govnih.gov The reaction can be catalyzed by a base, and it has been shown to be efficient for producing a range of 1,4-diazepine derivatives with both electron-releasing and electron-withdrawing substituents in high yields. ijpsr.com
The choice of carbonyl compound is crucial and can include β-haloketones, α,β-unsaturated carbonyl compounds, or β-dicarbonyl compounds. nih.gov The condensation of o-phenylenediamine (B120857) (OPD) with such substrates is a classic example that leads to the formation of benzodiazepines. nih.gov Various catalysts, including heteropolyacids, have been employed to improve the efficiency of these condensation reactions, often resulting in high yields and shorter reaction times. nih.gov Theoretical studies have also been conducted to understand the reaction mechanism and tautomerism of the resulting 1,4-diazepines. ijpcbs.com
Synthesis of Fused Cyclohepta[b]ijpsr.comijpcbs.comdiazepine Systems
The fusion of a cyclohepta[b] ijpsr.comijpcbs.comdiazepine (B8756704) core with other heterocyclic rings, such as thiophene (B33073), gives rise to novel polycyclic systems with potentially unique properties.
Construction of Cyclohepta[b]thieno[2,3-e]ijpsr.comijpcbs.comdiazepine Derivatives
The synthesis of cyclohepta[b]thieno[2,3-e] ijpsr.comijpcbs.comdiazepine derivatives involves the annulation of a thiophene ring onto the cyclohepta[b] ijpsr.comijpcbs.comdiazepine framework. These tricyclic compounds are of interest in medicinal chemistry. nih.gov
While direct application of the Gewald reaction specifically for the synthesis of cyclohepta[b]thieno[2,3-e] ijpsr.comijpcbs.comdiazepines is not extensively detailed in the provided context, the Gewald reaction is a well-established method for synthesizing substituted thiophenes from α-cyano esters, elemental sulfur, and an active methylene (B1212753) compound in the presence of a base. This methodology could be conceptually applied to a cyclohepta[b] ijpsr.comijpcbs.comdiazepine precursor bearing a suitable active methylene group and a cyanoacetamide function to construct the fused thiophene ring.
The synthesis of fused diazepine systems can also be achieved through cyclization reactions involving reagents like phenacyl bromides and chloroacetyl chloride. For instance, the reaction of an appropriate amine with chloroacetyl chloride can lead to an intermediate that, upon further reaction and cyclization, forms the desired fused heterocyclic system. researchgate.net While the specific application to cyclohepta[b]thieno[2,3-e] ijpsr.comijpcbs.comdiazepines is not explicitly described, this general strategy is a common approach in heterocyclic synthesis. For example, in the synthesis of related diazepino[1,2-a]benzimidazole derivatives, alkylation with reagents such as 4-tert-butylphenacyl bromide is a key step. nih.gov
Synthesis of Pyrrolo-Annulated Cyclohepta[b]nih.govacs.orgdiazepine Analogues
The fusion of a pyrrole (B145914) ring to the cyclohepta[b] nih.govacs.orgdiazepine scaffold gives rise to pyrrolo-annulated analogues, a class of compounds that has garnered significant attention. The synthetic routes to these molecules are diverse, often tailored to achieve specific substitution patterns and isomeric forms.
A prominent strategy for the synthesis of pyrrolo[2,1-c] nih.govacs.orgbenzodiazepines involves intramolecular cyclization. One such method begins with the acylation of (S)-prolinol with 2-azidobenzoyl chloride, yielding an amide intermediate. nih.gov Subsequent oxidation of the hydroxymethyl group furnishes the corresponding aldehyde. nih.gov This aldehyde can then undergo a reductive cyclization of the N-(2-azidobenzoyl)pyrrolidine-2-carboxaldehyde intermediate. nih.gov This is achieved through a Staudinger reaction, forming an iminophosphorane that spontaneously cyclizes via an aza-Wittig reaction with the adjacent aldehyde group to yield the pyrrolo[2,1-c] nih.govacs.orgbenzodiazepine (B76468) core. nih.gov
Another approach involves the acid-catalyzed recyclization of N-(furfuryl)anthranilamides. This method allows for the simultaneous formation of both the diazepine and pyrrole rings in a single step. researchgate.net The reaction proceeds through the opening of the furan (B31954) ring to form a diketone intermediate, followed by the sequential reaction of the amino group with both carbonyl functionalities. researchgate.net
A one-pot method for creating indole (B1671886)/pyrrole-fused 1,4-diazepanone scaffolds has also been developed, which involves a sequential amide coupling and an intramolecular aza-Michael addition of 1H-indole/pyrrole-2-carboxylic acids with Morita-Baylis-Hillman-derived allylamines. researchgate.net Furthermore, four new pentacyclic benzodiazepine derivatives have been synthesized using both conventional heating and microwave-assisted intramolecular cyclocondensation. nih.govmdpi.com
| Starting Materials | Key Reactions | Product | Reference |
| 2-Azidobenzoyl chloride, (S)-Prolinol | Acyl substitution, Oxidation, Staudinger reaction, Aza-Wittig cyclization | Pyrrolo[2,1-c] nih.govacs.orgbenzodiazepine-5-one | nih.gov |
| N-(Furfuryl)anthranilamides | Acid-catalyzed recyclization, Furan ring opening | Pyrrolo[1,2-a] nih.govacs.orgbenzodiazepines | researchgate.net |
| 1H-Indole/pyrrole-2-carboxylic acids, Morita-Baylis-Hillman-derived allylamines | Amide coupling, Intramolecular aza-Michael addition | Indole/pyrrole-fused 1,4-diazepanone | researchgate.net |
| Isatoic anhydride, l-proline | Multi-step synthesis to key intermediate, Intramolecular cyclocondensation | Pentacyclic benzodiazepine derivatives | nih.govmdpi.com |
Nucleophilic substitution reactions provide a versatile avenue for the synthesis and functionalization of pyrrolo-fused cyclohepta[b] nih.govacs.orgdiazepine systems. For instance, the synthesis of highly fluorescent diketopyrrolopyrrole (DPP) derivatives has been achieved through nucleophilic aromatic substitution reactions with thiols and phenols. beilstein-journals.org While not directly on a cyclohepta[b] nih.govacs.orgdiazepine core, this methodology, which occurs at room temperature with high selectivity, demonstrates the potential for introducing diverse functional groups onto related heterocyclic systems. beilstein-journals.org
In a more direct application, the synthesis of pyrrolo[2,1-c] nih.govacs.orgbenzodiazepine antibiotics has been accomplished via the oxidation of a cyclic secondary amine, highlighting a different facet of functional group manipulation in these systems. deepdyve.com
Preparation of Benzo-Fused Cyclohepta[b]nih.govacs.orgdiazepine Analogues
The fusion of a benzene (B151609) ring to the cyclohepta[b] nih.govacs.orgdiazepine core results in benzo-fused analogues, a significant class of compounds. The synthetic strategies to access these structures are varied and often involve multi-step sequences.
The synthesis of 5H-dibenzo[b,e] nih.govacs.orgdiazepines is a key area of research. One approach involves the palladium-catalyzed regioselective N-arylation of anthranilamides, which provides a tandem route for the synthesis of dibenzodiazepinones. acs.org Another method utilizes a copper-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides to furnish azetidine-fused 1,4-benzodiazepine (B1214927) compounds. nih.govmdpi.com These intermediates can then undergo ring-opening reactions to yield diverse 1,4-benzodiazepine derivatives. nih.govmdpi.com
A facile, green approach for the synthesis of dibenz nih.govacs.org-diazepine-1-ones has been described using a three-component reaction of a diamine, a 1,3-diketone, and an aromatic aldehyde, catalyzed by oxalic acid in water. researchgate.net
| Starting Materials | Key Reactions | Product | Reference |
| Anthranilamides | Palladium-catalyzed N-arylation | Dibenzodiazepinones | acs.org |
| 1-(2-Bromobenzyl)azetidine-2-carboxamides | Copper-catalyzed intramolecular cross-coupling, Ring-opening | 1,4-Benzodiazepine derivatives | nih.govmdpi.com |
| Diamine, 1,3-Diketone, Aromatic aldehyde | Three-component reaction, Oxalic acid catalysis | Dibenz nih.govacs.org-diazepine-1-ones | researchgate.net |
The synthesis of the more complex cyclohepta[b] nih.govacs.orgdiazepino[6,7,1-hi]indole system has been achieved through a multi-step sequence. A key starting material, methyl indoline-4-carboxylate, can be prepared from the corresponding indole by reduction with triethylsilane. nih.gov Condensation with hydroxyacetonitrile, followed by reduction of the nitrile group, yields a primary amine. nih.gov This amine then undergoes a cyclization reaction with formaldehyde (B43269) in the presence of trifluoroacetic acid to form the hexahydro- nih.govacs.orgdiazepino[6,7,1-hi]indole core. nih.gov
| Starting Material | Key Reactions | Intermediate/Product | Reference |
| Methyl indoline-4-carboxylate | Condensation with hydroxyacetonitrile, Nitrile reduction | Primary amine intermediate | nih.gov |
| Primary amine intermediate | Cyclization with formaldehyde and trifluoroacetic acid | Methyl 1,2,3,4,6,7-Hexahydro- nih.govacs.orgdiazepino[6,7,1-hi]indole-8-carboxylate | nih.gov |
The reaction of benzo[b]cyclohepta[e] nih.govacs.orgoxazine with α,γ-diamines has been investigated as a potential route to cyclohepta[b] nih.govacs.orgdiazepines. However, contrary to some reports, this reaction was found to yield 2-phenyl-3,4,5,6-tetrahydropyrimidine instead of the expected 1,2,3,4-tetrahydrocyclohepta[b] nih.govacs.orgdiazepine. rsc.org This outcome highlights the nuanced reactivity of these heterocyclic systems and the importance of careful product characterization.
Advanced and Catalytic Synthetic Strategies
Modern organic synthesis increasingly emphasizes the use of catalytic systems and advanced strategies to improve efficiency, selectivity, and environmental compatibility. The synthesis of cyclohepta[b] rsc.orgnih.govdiazepine and its analogues has significantly benefited from these approaches.
Transition-Metal-Free Conditions for 1,4-Diazepinone Derivatives
The synthesis of 1,4-diazepinone derivatives has been successfully achieved under transition-metal-free conditions, offering a valuable alternative to metal-catalyzed methods. One notable approach involves a novel cyclization of α-halogenoacetamides with 1-azadienes, which efficiently yields monocyclic 1,4-diazepinones in a single step. rsc.orgresearchgate.net This method demonstrates good to excellent yields and tolerates a variety of substituents on both the α-halogenoacetamide and 1-azadiene reactants. rsc.orgresearchgate.net The reaction proceeds smoothly and has shown potential for gram-scale synthesis and further chemical transformations. rsc.org
Another significant metal-free approach is the synthesis of 1,4-benzodiazepines from hexafluoroisopropyl 2-aminobenzoates and α-bromoamides. nih.gov This procedure is distinguished by its use of mild reaction conditions, operating at room temperature, and providing excellent yields. nih.gov The process exhibits good functional group tolerance, and the resulting products can be readily converted into other useful N-heterocycles. nih.gov
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield | Ref |
| 1-Azadienes | α-Halogenoacetamides | Not specified | Not specified | Transition-metal-free | Monocyclic 1,4-diazepinones | Good to Excellent | rsc.orgresearchgate.net |
| Hexafluoroisopropyl 2-aminobenzoates | α-Bromoamides | Cs₂CO₃ | HFIP, then DMF | Room Temperature | 1,4-Benzodiazepines | Excellent | nih.gov |
Palladium-Catalyzed Cross-Coupling and Intramolecular Condensation
Palladium catalysis has emerged as a powerful tool for the construction of the benzodiazepine framework. A general and highly efficient protocol for the synthesis of dibenzodiazepines involves a palladium-catalyzed cross-coupling of readily accessible precursors with ammonia, followed by a spontaneous intramolecular condensation. mit.eduacs.org This one-step process provides a concise route to a wide variety of dibenzodiazepines and related heterocycles. mit.eduacs.org
The intramolecular Buchwald-Hartwig reaction is a frequently employed strategy for synthesizing 1,4-benzodiazepines. mdpi.com For instance, the synthesis of substituted 1,4-benzodiazepin-2,5-diones can be achieved from precursors prepared via the Ugi four-component reaction. mdpi.comacs.org Furthermore, palladium-catalyzed carbonylation reactions of o-bromoaniline derivatives have been utilized to form the 1,4-benzodiazepin-5-one skeleton. mdpi.com This methodology has also been extended to the synthesis of pyrrolo[2,1-c] rsc.orgnih.govbenzodiazepines. mdpi.com A divergent synthesis of two different heterocyclic scaffolds, including 1,4-benzodiazepine-2,5-diones, can be achieved from the same starting materials by switching between palladium and copper catalysts. acs.org
| Precursor | Catalyst | Ligand | Base | Solvent | Conditions | Product | Ref |
| Ester-functionalized precursors | Pd₂(dba)₃ | L1 | NaOtBu | 1,4-Dioxane | 110 °C | Dibenzodiazepines | mit.edu |
| Ugi-4CR products | Pd(OAc)₂ | Not specified | Not specified | Not specified | Not specified | 1,4-Benzodiazepin-2,5-diones | mdpi.comacs.org |
| o-Bromoaniline derivatives | Pd(OAc)₂ | PPh₃ | HMPA | CO (4-5 atm), 100°C | 1,4-Benzodiazepin-5-ones | mdpi.com |
Domino Aza-Michael/S_N_2 Cyclization in Diazepine Synthesis
Domino reactions, which involve a cascade of consecutive transformations in a single pot, offer an elegant and efficient approach to complex molecules. The domino aza-Michael/S_N_2 cyclization has been effectively applied to the synthesis of diazepine derivatives. Specifically, the reaction of 1-azadienes with α-halogenoacetamides proceeds via this domino sequence to furnish monocyclic 1,4-diazepinones under transition-metal-free conditions. rsc.orgresearchgate.net This process is characterized by its high efficiency and broad substrate scope. rsc.orgresearchgate.net
A similar domino aza-Michael addition/intramolecular S_N_2 sequence is observed in the reaction between barbiturate-derived alkenes and N-alkoxy α-haloamides, leading to the formation of spirobarbiturate-3-pyrrolidinones in moderate to excellent yields under mild conditions. rsc.org Furthermore, a domino process involving the in situ generation of an aza-Nazarov reagent and its subsequent intramolecular aza-Michael cyclization has been developed for the synthesis of 1,4-diazepanes and benzo[b] rsc.orgnih.govdiazepines from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. nih.gov This method can often be performed under solvent-free conditions. nih.gov
| Reactants | Key Intermediate/Process | Conditions | Product | Ref |
| 1-Azadienes, α-Halogenoacetamides | Aza-Michael/S_N_2 | Transition-metal-free | Monocyclic 1,4-diazepinones | rsc.orgresearchgate.net |
| Barbiturate-derived alkenes, N-Alkoxy α-haloamides | Aza-Michael/S_N_2 | Mild | Spirobarbiturate-3-pyrrolidinones | rsc.org |
| 1,2-Diamines, Alkyl 3-oxohex-5-enoates | Aza-Nazarov reagent, Aza-Michael cyclization | Often solvent-free | 1,4-Diazepanes, Benzo[b] rsc.orgnih.govdiazepines | nih.gov |
Solvent-Free and Environmentally Benign Synthetic Protocols
In line with the principles of green chemistry, the development of solvent-free and environmentally benign synthetic methods is of paramount importance. An efficient, one-pot synthesis of benzo-[b]-1,4-diazepines has been reported through the condensation of α,β-unsaturated carbonyl compounds with o-phenylenediamine using a reusable sulfamic acid catalyst under solvent-free conditions. sid.irresearchgate.net This protocol offers several advantages, including high yields, short reaction times, simple work-up, and the absence of hazardous organic solvents. sid.irresearchgate.net
Another environmentally benign approach involves the use of a multi-phase nano-titania catalyst for the synthesis of spiro-benzo rsc.orgnih.govdiazepines under microwave-assisted organic synthesis (MAOS) conditions. nih.gov This method provides excellent yields in a short duration and the nano-catalyst can be reused multiple times with minimal loss of efficiency, making it a cost-effective and sustainable process. nih.gov
| Reactants | Catalyst | Conditions | Product | Advantages | Ref |
| α,β-Unsaturated carbonyl compounds, o-Phenylenediamine | Sulfamic acid | Solvent-free, 80 °C | Benzo-[b]-1,4-diazepines | Reusable catalyst, high yields, simple work-up | sid.irresearchgate.net |
| Isatin/5-substituted isatin, o-Phenylenediamine | Nano-titania | Microwave irradiation | Spiro-benzo rsc.orgnih.govdiazepines | Reusable catalyst, excellent yields, short reaction time | nih.gov |
Chemical Transformations and Reaction Pathways of Cyclohepta B 1 2 Diazepine Scaffolds
Ring Modifications and Interconversion Reactions
The cyclohepta[b] nih.govnih.govdiazepine (B8756704) skeleton can undergo various transformations that modify the core ring structure, including ring expansions, contractions, and interconversions into other heterocyclic systems. A significant body of research in this area has focused on the synthesis of complex fused systems and the transformation of related heterocycles into the diazepine core.
One notable strategy involves the expansion of smaller rings. For instance, the Schmidt reaction of N-alkyl-4-piperidones with sodium azide (B81097) can yield N1-alkyl-1,4-diazepin-5-ones, representing a valuable ring expansion approach to this seven-membered ring system. researchgate.net Similarly, ring expansion of other heterocyclic systems, such as the unexpected organocatalyzed Mannich/domino reaction sequence of carbapenems, has been reported to produce 1,4-diazepinones. researchgate.net
The interconversion of fused heterocyclic systems is another important pathway. For example, 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] nih.govnih.govdiazepin-10(2H)-ones, which contain an azetidine (B1206935) ring fused to a benzodiazepine (B76468) core, can undergo ring-opening reactions. nih.govmdpi.com Treatment of these compounds with nucleophiles like sodium azide, potassium cyanide, or sodium thiophenoxide leads to the opening of the strained four-membered azetidine ring to yield functionalized 1,4-benzodiazepine (B1214927) derivatives. nih.govmdpi.com This strategy allows for the introduction of diverse substituents at the C3 position of the benzodiazepine nucleus. nih.gov
Furthermore, multicomponent reactions offer a powerful tool for constructing the 1,4-diazepine ring system. A notable example is the rhodium-catalyzed multicomponent [5+2] cycloaddition reaction between pyridines and 1-sulfonyl-1,2,3-triazoles, which generates biologically active 1,4-diazepine compounds through the formation of air-stable azomethine ylides. nih.gov
| Starting Material | Reagents/Conditions | Product | Reaction Type | Ref |
| N-alkyl-4-piperidones | Sodium azide | N1-alkyl-1,4-diazepin-5-ones | Schmidt ring expansion | researchgate.net |
| 1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e] nih.govnih.govdiazepin-10(2H)-ones | NaN3, KCN, or PhSNa | 3-Functionalized 1,4-benzodiazepine derivatives | Azetidine ring-opening | nih.govmdpi.com |
| Pyridines and 1-sulfonyl-1,2,3-triazoles | Rhodium catalyst | 1,4-Diazepines | [5+2] Cycloaddition | nih.gov |
Derivatization at Nitrogen and Carbon Centers of the Diazepine Ring
The nitrogen and carbon atoms of the diazepine ring in cyclohepta[b] nih.govnih.govdiazepine systems are key sites for derivatization, allowing for the fine-tuning of their chemical and biological properties.
Nitrogen Centers: The nitrogen atoms of the diazepine ring are nucleophilic and can be readily derivatized through reactions such as alkylation and acylation. N-alkylation is a common modification, often achieved using alkyl halides in the presence of a base like sodium hydride. nih.gov For example, N-methylation of 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] nih.govnih.govdiazepin-10(2H)-ones with methyl triflate facilitates subsequent ring-opening reactions. nih.govmdpi.com Orthogonal N-deprotection strategies have also been developed to allow for selective functionalization of one nitrogen atom in the presence of another protecting group. nih.gov
Carbon Centers: The carbon atoms of the diazepine ring can also be functionalized. For instance, the synthesis of 3-acyl-1,5-benzodiazepines has been achieved through a one-pot reaction of o-phenylenediamine (B120857), aromatic ketones, and aldehydes, demonstrating the introduction of an acyl group at a carbon center of the diazepine ring. nih.gov Furthermore, the development of rhodium-catalyzed hydrofunctionalization of internal alkynes and allenes has enabled the synthesis of chiral 3-vinyl-1,4-benzodiazepines, introducing a vinyl group at the C3 position with high enantioselectivity. nih.gov
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group | Ref |
| N1 | Alkylation | Alkyl halide, NaH | N-Alkyl | nih.gov |
| N1 | Methylation | Methyl triflate | N-Methyl | nih.govmdpi.com |
| C3 | Acylation | Aromatic ketones, aldehydes | Acyl | nih.gov |
| C3 | Vinylation | Internal alkynes/allenes, Rh-catalyst | Vinyl | nih.gov |
Nucleophilic and Electrophilic Reactions on the Cycloheptane (B1346806) and Fused Rings
The cycloheptatriene (B165957) and any fused aromatic rings within the cyclohepta[b] nih.govnih.govdiazepine scaffold exhibit characteristic reactivity towards nucleophilic and electrophilic reagents.
Nucleophilic Reactions: The electron-deficient nature of some cyclohepta[b] nih.govnih.govdiazepine derivatives makes them susceptible to nucleophilic attack. For example, the reaction of benzo[b]cyclohepta[e] nih.govnih.govoxazine, a related troponoid system, with various 1,2-difunctional nucleophiles leads to intermolecular heterocycle-exchange reactions. rsc.org In the context of benzodiazepines, nucleophilic attack is a key step in many synthetic and derivatization reactions. The ring-opening of azetidine-fused benzodiazepines by nucleophiles like azide and cyanide is a prime example. nih.govmdpi.com
Electrophilic Reactions: The fused aromatic rings in benzodiazepine systems can undergo electrophilic substitution reactions, although the reactivity can be influenced by the diazepine ring and its substituents. More commonly, electrophilic reagents are used to activate the diazepine ring itself or functional groups attached to it. For instance, treatment of 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] nih.govnih.govdiazepin-10(2H)-ones with methyl chloroformate leads to a ring-opening reaction to form 2-chloroethyl-substituted 1,4-benzodiazepine derivatives. nih.govmdpi.com
Reactivity of Specific Functional Groups within Cyclohepta[b]nih.govnih.govdiazepine Systems
A key functional group in many diazepine derivatives is the amide or lactam moiety. The carbonyl group of the lactam can be transformed into a thioamide by treatment with Lawesson's reagent, which can then be further reacted with amines to form amidines. jocpr.com Alternatively, the lactam can be activated, for example by conversion to an iminochloride with phosphoryl chloride, which then readily reacts with amines to yield amidines. jocpr.com
The synthesis of 8-amino-10-methylchromeno[3,4-b]thieno[2,3-e] nih.govnih.govdiazepin-6(12H)-one hydrochlorides and their subsequent reaction with cyclic secondary amines demonstrates the reactivity of an amino group on a fused ring system. jocpr.com This amino group can be readily converted into various substituted amino derivatives. jocpr.com
Furthermore, the presence of other reactive handles, such as a vinyl group, allows for a range of subsequent transformations. For example, an enantioenriched 3-vinyl-1,4-benzodiazepine can undergo further reactions, such as amide formation after deprotection of a nitrogen atom. nih.gov
| Functional Group | Reagents/Conditions | Transformation | Product | Ref |
| Lactam (Amide) | Lawesson's reagent, then amine | Thionation followed by amination | Amidine | jocpr.com |
| Lactam (Amide) | POCl3, then amine | Formation of iminochloride followed by amination | Amidine | jocpr.com |
| Amino | Cyclic secondary amine, K2CO3 | Nucleophilic substitution | Substituted amine | jocpr.com |
| Vinyl | Acryloyl chloride (after N-deprotection) | Amide formation | N-Acryloyl derivative | nih.gov |
Computational and Theoretical Investigations of Cyclohepta B 1 2 Diazepine Architectures
Molecular Geometry and Conformational Analysis
The three-dimensional structure of the cyclohepta[b] researchgate.netresearchgate.netdiazepine (B8756704) ring system is crucial to its properties. Computational methods are employed to explore the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them.
Conformational analysis of heterocyclic systems often begins with computationally less intensive methods like empirical energy (molecular mechanics) and semiempirical molecular orbital (MO) methods. These approaches are effective for exploring the vast conformational space of flexible seven-membered rings.
Semiempirical methods, such as AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap), simplify quantum mechanical calculations by using parameters derived from experimental data. researchgate.net These methods consider only valence electrons, making them significantly faster than ab initio calculations. libretexts.org They have been successfully used to predict equilibrium geometries, energy barriers for bond rotation, and transition states for reactions in various heterocyclic systems. libretexts.orgnih.gov For instance, in studies of diarylide and pyrazolone (B3327878) pigments, the AM1 and PM3 methods were assessed for their accuracy in predicting molecular geometries by comparing the computational results with X-ray crystallography data. researchgate.net While PM3 was generally more accurate for certain intermediates, AM1 proved superior for structures with intramolecular hydrogen bonds. researchgate.net
Table 1: Comparison of Common Semiempirical Molecular Orbital Methods
| Method | Key Features | General Application |
| AM1 | A modification of MNDO with improved treatment of hydrogen bonding. | Often used for predicting geometries of organic molecules, particularly those with hydrogen bonds. researchgate.netnih.gov |
| PM3 | A re-parameterization of AM1, often providing better predictions of heats of formation. | Widely used for geometry optimization and electronic property prediction of a broad range of organic compounds. researchgate.net |
| MNDO | One of the earlier semiempirical methods based on the neglect of diatomic differential overlap. | Foundational method, though often superseded by AM1 and PM3 for accuracy. researchgate.net |
| INDO | Intermediate Neglect of Differential Overlap, a less approximate method than CNDO. The ZINDO variant is specifically parameterized for electronic spectra. researchgate.net | Used for calculating electronic properties and UV-Vis spectra. researchgate.net |
These methods allow for the rapid evaluation of many possible conformations, identifying low-energy structures that can then be subjected to more accurate, high-level theoretical calculations.
The introduction of substituents onto the core cyclohepta[b] researchgate.netresearchgate.netdiazepine scaffold can have a profound impact on the conformation and flexibility of the seven-membered diazepine ring. While specific studies on cyclohepta[b] researchgate.netresearchgate.netdiazepines are not extensively documented in this context, research on the closely related 1,4-benzodiazepine (B1214927) framework provides significant insights.
The seven-membered ring in cyclohepta[b] researchgate.netresearchgate.netdiazepine is conformationally flexible and can undergo ring inversion, a process where it flips between two stable conformations. The energy barrier associated with this inversion is a critical parameter that defines the molecule's dynamic behavior at different temperatures.
Theoretical studies on analogous seven-membered heterocyclic systems, such as oxazepines and benzodiazepines, have utilized both semiempirical and ab initio molecular orbital methods to calculate these inversion barriers. nih.gov By mapping the potential energy surface along the inversion coordinate, researchers can identify the transition state structure and calculate its energy relative to the ground state conformation. These calculations provide a quantitative measure of the ring's flexibility. For example, studies on 1,4-oxazepine (B8637140) formation have used the AM1 method to calculate the energies of molecules and transition states involved in reaction pathways, demonstrating the utility of these methods in understanding dynamic processes. nih.gov Such computational approaches are essential for predicting the conformational stability and the rate of interconversion between different ring forms in systems like cyclohepta[b] researchgate.netresearchgate.netdiazepine.
Electronic Structure and Reactivity Predictions
Beyond geometry, computational methods illuminate the electronic landscape of a molecule, providing predictive power regarding its chemical reactivity and potential for intermolecular interactions.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net This information is crucial for understanding how a molecule will interact with biological targets like receptors or enzymes.
In an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack and are favorable for hydrogen bonding interactions. researchgate.netresearchgate.net Conversely, regions of positive potential, colored blue, are electron-deficient and represent sites for potential nucleophilic attack. researchgate.net For the cyclohepta[b] researchgate.netresearchgate.netdiazepine scaffold, one would predict that the nitrogen atoms of the diazepine ring would be regions of negative potential due to their lone pairs of electrons, making them likely sites for interaction with hydrogen bond donors or electrophiles. The distribution of potential across the rest of the fused ring system would depend on the specific substituents present.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. wikipedia.org It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orglibretexts.org
The HOMO is the highest energy orbital containing electrons. It represents the molecule's ability to donate electrons, and its character determines the molecule's nucleophilicity or basicity. youtube.com
The LUMO is the lowest energy orbital that is empty of electrons. It represents the molecule's ability to accept electrons, and its character determines the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In the context of cyclohepta[b] researchgate.netresearchgate.netdiazepine, FMO analysis can predict the most likely sites for nucleophilic or electrophilic attack by examining the spatial distribution and coefficients of these frontier orbitals. For instance, a reaction with an electrophile would likely occur at the atom where the HOMO has its largest lobe. youtube.comyoutube.com
Table 2: Principles of Frontier Molecular Orbital (FMO) Theory
| Orbital | Description | Role in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Electron donor; determines nucleophilicity/basicity. youtube.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron acceptor; determines electrophilicity. youtube.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | An indicator of molecular stability and reactivity. A smaller gap implies higher reactivity. researchgate.net |
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking and ligand-receptor interaction modeling are powerful computational techniques used to predict how a molecule, such as a cyclohepta[b] nih.govnih.govdiazepine derivative, might bind to a receptor protein. These methods are crucial in modern drug discovery for screening virtual libraries of compounds, understanding structure-activity relationships, and guiding the design of more potent and selective drug candidates. By simulating the interaction at an atomic level, researchers can gain insights into the binding mode and the key intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex.
Computational molecular docking simulations are employed to predict the binding affinity, typically expressed as a binding free energy (ΔG) or an inhibition constant (Ki), of a ligand to its target receptor. For instance, studies on azepine derivatives have utilized molecular docking to reveal strong binding affinities to microbial target proteins, with binding energies (ΔG) ranging from -8.2 to -9.7 kcal/mol. researchgate.net In one such study, a diazepine derivative showed a significant binding energy with the OmpA protein. researchgate.net
Similarly, research on 3H-benzo[b] nih.govnih.govdiazepine derivatives identified them as potential Peroxisome Proliferator-Activated Receptor α (PPARα) agonists through a combination of pharmacophore modeling and molecular docking. nih.gov The results from molecular dynamics simulations and binding free energy calculations indicated that π-π stacking and hydrogen bonding were key interactions in the binding of the lead compound, LY-2, to the PPARα protein. nih.gov The predicted binding affinity is often corroborated by in vitro bioassays. For compound LY-2, the computational predictions were supported by a measured EC50 value of 2.169 μM for promoting the expression of a downstream gene. nih.gov
The interaction modes of these compounds are visualized through 2D and 3D diagrams that show the specific amino acid residues involved in the binding. For example, docking studies of 1,4-benzodiazepines within the GABA-A receptor site suggest that the C5-phenyl group orients itself in a manner parallel to the plasma membrane. nih.gov This detailed understanding of interaction modes is fundamental for optimizing the ligand's structure to enhance its binding affinity and biological activity.
Table 1: Predicted Binding Affinities of Selected Diazepine Analogues
| Compound Class | Target Protein | Predicted Binding Energy (ΔG, kcal/mol) | Key Interactions |
|---|---|---|---|
| Quinazolinone-based Diazepine | OmpA | -8.2 to -9.7 | Not Specified |
| 3H-benzo[b] nih.govnih.govdiazepine (LY-2) | PPARα | Not Specified | π-π Stacking, Hydrogen Bonding |
| 1,4-Benzodiazepine | GABA-A Receptor | Not Specified | Hydrophobic interactions involving C5-phenyl group |
Receptor selectivity is a critical factor in drug development, as it helps to minimize off-target effects. Computational studies are instrumental in predicting and explaining why a ligand binds preferentially to one receptor subtype over another. For analogues of cyclohepta[b] nih.govnih.govdiazepine, such as 5H-dibenzo[b,e] nih.govnih.govdiazepines, binding affinities have been evaluated against a panel of receptors to determine their selectivity profile.
Studies on clozapine (B1669256) analogues with the 5H-dibenzo[b,e] nih.govnih.govdiazepine core have shown selective binding to dopamine (B1211576) D4 and serotonin (B10506) S-2A receptors, which is a profile similar to clozapine itself. nih.govcolab.ws The selectivity is often quantified as a ratio of Ki values. For example, dopamine D4 selectivity is calculated as (Ki for D2 receptor / Ki for D4 receptor). While the tested diazepine analogues displayed this selective binding pattern, none surpassed the D4 selectivity of clozapine. nih.govcolab.ws In contrast, some oxepine analogues did show a D4 selectivity greater than that of clozapine. nih.govcolab.ws This comparative analysis allows researchers to identify which structural modifications on the core scaffold influence receptor selectivity.
Ligand-guided homology modeling can further elucidate the molecular basis for this selectivity. By creating models of different receptor subtypes, researchers can dock ligands and analyze the subtle differences in the binding pockets. nih.gov For instance, studies on cholecystokinin (B1591339) receptors showed that stereochemistry at the C3 position of 1,4-benzodiazepine antagonists directed other parts of the molecule into different orientations within the binding sites of CCK1R versus CCK2R, providing a structural explanation for their subtype selectivity. nih.gov
Table 2: Receptor Binding Profile (Ki, nM) of a Clozapine Analogue (5H-dibenzo[b,e] nih.govnih.govdiazepine derivative)
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| Dopamine D-2A | Data Not Specified |
| Dopamine D-4 | Data Not Specified |
| Serotonin S-2A (5-HT2A) | Data Not Specified |
| Serotonin S-2C (5-HT2C) | Data Not Specified |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Property Prediction
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. nih.gov These predictions are vital in the early stages of drug discovery to filter out candidates that are likely to have poor metabolic stability, low bioavailability, or an inability to reach their intended target in the body. nih.gov
A range of physicochemical properties that influence a drug's ADME profile can be calculated from its molecular structure. These properties are often evaluated against established guidelines like Lipinski's Rule of Five and Veber's Rule to assess "drug-likeness" and predict oral bioavailability. nih.gov Key computed parameters include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), the number of hydrogen bond donors (HBD) and acceptors (HBA), and the topological polar surface area (TPSA).
For example, in a study of benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives, all compounds were found to comply with Lipinski's rule, suggesting good drug-like properties. nih.gov The percentage of human intestinal absorption (%ABS) can also be estimated using TPSA with the formula: %ABS = 109 – (0.345 × TPSA). nih.gov In that study, the predicted absorption for the synthesized compounds was generally high, with most showing over 70% absorption. nih.gov Such computational assessments allow for the early identification of potential pharmacokinetic issues, enabling medicinal chemists to prioritize compounds with more favorable predicted profiles.
Table 3: Key Physicochemical Descriptors for In Silico ADME Prediction
| Property | Importance in Pharmacokinetics | Typical "Drug-Like" Range (Lipinski's Rule) |
|---|---|---|
| Molecular Weight (MW) | Influences size and diffusion | ≤ 500 Da |
| logP | Indicates lipophilicity and membrane permeability | ≤ 5 |
| Hydrogen Bond Donors | Affects solubility and permeability | ≤ 5 |
| Hydrogen Bond Acceptors | Affects solubility and permeability | ≤ 10 |
| Topological Polar Surface Area (TPSA) | Predicts intestinal absorption and BBB penetration | ≤ 140 Ų (for oral bioavailability) |
For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical requirement. nih.gov The BBB is a highly selective barrier that restricts the passage of substances from the bloodstream into the brain. nih.gov In silico models are essential for predicting the BBB penetration potential of compounds early in the discovery process. nih.gov
A commonly used metric for quantifying BBB penetration is logBB, which is the logarithm of the ratio of the drug concentration in the brain to that in the blood. nih.gov Computational models, ranging from simple regressions to advanced machine learning and deep learning algorithms, are developed using experimental logBB data. nih.gov These models often rely on physicochemical descriptors, assuming that passive diffusion is the primary mechanism for crossing the BBB. nih.gov
Recent advancements include the development of more sophisticated models, such as graph neural network-based approaches like GROVER, which can learn features directly from a molecule's topological structure. nih.gov Furthermore, incorporating uncertainty estimation into these predictions significantly improves their reliability. This allows researchers to identify predictions with high confidence, increasing the accuracy of distinguishing between compounds that can (BBB+) and cannot (BBB-) cross the barrier. nih.gov The Biopharmaceutics Drug Disposition Classification System (BDDCS) has also been shown to improve the accuracy of BBB predictions by integrating biological factors with in silico data. researchgate.net For instance, it was found that approximately 98% of BDDCS class 1 drugs effectively distribute into the brain. researchgate.net These predictive tools are invaluable for prioritizing and designing diazepine derivatives and other CNS drug candidates with a higher probability of reaching their therapeutic target.
Medicinal Chemistry Principles and Biological Activity Mechanisms of Cyclohepta B 1 2 Diazepine Scaffolds in Vitro Focus
Cyclohepta[b]nih.govresearchgate.netdiazepine as a Privileged Structure in Drug Discovery
The concept of a "privileged structure" is central to modern drug discovery. It describes certain molecular scaffolds that are capable of binding to multiple, distinct biological targets with high affinity, often by presenting functional groups in a spatially advantageous manner. nih.gov These scaffolds serve as versatile templates for developing libraries of compounds aimed at a wide array of receptors and enzymes. nih.govnih.gov The benzodiazepine (B76468) (BZD) scaffold, which consists of a benzene (B151609) ring fused to a 1,4-diazepine ring, was one of the first to be identified as a privileged structure. nih.govnih.gov The cyclohepta[b] nih.govresearchgate.netdiazepine (B8756704) core, as a related analogue, shares many of these advantageous structural features.
The seven-membered diazepine ring's inherent flexibility allows it to adopt various low-energy conformations, enabling it to fit snugly into diverse binding sites. nih.gov This conformational adaptability, combined with the ability to introduce a variety of substituents, makes the broader class of diazepine-containing structures excellent foundations for creating novel therapeutics targeting a wide spectrum of human diseases. nih.gov
The 1,4-diazepine ring is a fundamental component in numerous biologically active compounds. nih.gov Its fusion with a benzene ring creates the 1,4-benzodiazepine (B1214927) skeleton, a structure of immense significance in medicinal chemistry. jocpr.commdpi.comresearchgate.net Compounds featuring this core have demonstrated a vast range of biological activities, including anxiolytic, anticonvulsant, sedative-hypnotic, and muscle relaxant properties, primarily through their interaction with the γ-aminobutyric acid (GABA) type A receptor. nih.govchemisgroup.usresearchgate.net
The clinical success and therapeutic utility of the 1,4-benzodiazepine class have cemented the 1,4-diazepine moiety's status as a privileged fragment in drug design. jocpr.com Its derivatives have been investigated as inhibitors for various enzymes such as farnesyltransferases, histone deacetylases (HDACs), and hepatitis C NS5B RNA polymerase. nih.gov The versatility of the 1,4-diazepine core allows it to act as a peptidomimetic scaffold, further broadening its potential applications in medicinal chemistry. jocpr.com
The exploration of scaffold diversity is a key strategy in drug discovery to identify novel pharmacophores with improved potency, selectivity, and pharmacokinetic profiles. Starting from a core structure like cyclohepta[b] nih.govresearchgate.netdiazepine, medicinal chemists can generate a wide array of analogues. This can be achieved by modifying the core ring system itself or by altering the nature and position of its substituents. nih.gov
The 1,4-benzodiazepine scaffold, for instance, has been the subject of extensive diversification efforts. One-pot multicomponent reactions (MCRs) have been developed to accelerate access to diverse benzodiazepine scaffolds in just a few synthetic steps, offering an efficient alternative to traditional multi-step syntheses. nih.gov This approach allows for the rapid generation of compound libraries with varied substitution patterns and fused-ring systems. The goal is to create molecules that can interact with new biological targets or with existing targets in novel ways. The development of diverse scaffolds, such as replacing a benzene ring with other aromatic or aliphatic systems, can lead to compounds with entirely new biological profiles, highlighting the potential for discovering new therapeutic agents. rsc.org
Structure-Activity Relationship (SAR) Studies in Cyclohepta[b]nih.govresearchgate.netdiazepine Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For diazepine-based compounds, extensive SAR studies have been conducted to understand the key structural features required for target interaction and to optimize therapeutic effects while minimizing side effects. chemisgroup.us
In the context of 1,4-benzodiazepine analogues, which serve as a model for cyclohepta[b] nih.govresearchgate.netdiazepine systems, the nature and position of substituents have a profound impact on activity. chemisgroup.ustsijournals.com Early SAR studies established that the seven-membered imino-lactam ring was crucial for affinity towards the benzodiazepine binding site. tsijournals.com
Key findings from SAR studies on the 1,4-benzodiazepine scaffold include:
Ring A (Fused Benzene Ring): An electron-withdrawing group (such as Cl, NO₂, or CF₃) at position 7 is generally required for high activity. tsijournals.com Any substitution at positions 6, 8, or 9 tends to decrease activity. researchgate.net
Ring B (Diazepine Ring): A carbonyl group at position 2 is important for binding affinity. tsijournals.com A methyl group at the N-1 position often increases activity. tsijournals.com Saturation of the 4,5-double bond leads to a complete loss of in vitro affinity. tsijournals.com
Ring C (5-Phenyl Ring): Substituents on the 5-phenyl ring can also modulate activity. Halogen substitution (Cl, F) at the ortho position of the phenyl ring can increase activity, while para substitution generally decreases it. tsijournals.com
These principles guide the design of new analogues. For example, replacing the 5-phenyl ring with bioisosteres like thienyl or furyl groups has been explored to probe the binding pocket and its effect on biological activity. chemisgroup.us
Table 1: Summary of Structure-Activity Relationships for 1,4-Benzodiazepine Analogues
| Position | Substitution Effect on Activity | Rationale/Comments |
|---|---|---|
| Ring A | ||
| Position 7 | Electron-withdrawing group (e.g., Cl, NO₂, CF₃) increases activity. tsijournals.com | Enhances the potency of the compound. researchgate.netchemisgroup.us |
| Positions 6, 8, 9 | Substitution generally decreases or abolishes activity. researchgate.net | These positions are sterically or electronically sensitive. |
| Ring B | ||
| Position 1 | Small alkyl group (e.g., -CH₃) can increase activity. tsijournals.com | Modulates lipophilicity and conformation. |
| Position 2 | Carbonyl group (C=O) is important for affinity. tsijournals.com | Acts as a hydrogen bond acceptor. |
| Position 3 | Hydroxyl group (-OH) can lead to active metabolites but may decrease parent activity. tsijournals.com | Affects metabolism and binding. |
| 4,5-double bond | Saturation leads to a complete loss of in vitro affinity. tsijournals.com | Crucial for maintaining the correct ring conformation. |
| Ring C | ||
| Position 5 | Phenyl or other aryl group is generally optimal. | Important for π-stacking and other interactions in the binding pocket. |
| 2' (ortho) on Phenyl | Halogen (e.g., Cl, F) increases activity. tsijournals.com | Favorable steric and electronic interactions. |
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. For flexible seven-membered ring systems like 1,4-diazepines, conformational analysis is particularly important. nih.govresearchgate.net The diazepine ring can exist in several conformations, such as boat, twist-boat, and chair forms. The specific conformation adopted by the molecule is influenced by its substituents and the surrounding environment, and this shape dictates how well it fits into the receptor's binding site. nih.gov
Studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists revealed that these molecules exist in an unexpected low-energy twist-boat conformation, which is stabilized by an intramolecular π-stacking interaction. nih.gov The synthesis and evaluation of a macrocyclic analogue designed to enforce a similar geometry suggested that this specific conformation mimics the bioactive state required for receptor binding. nih.gov This highlights that successful ligand design depends not only on the presence of correct functional groups but also on their precise spatial orientation, which is governed by the conformational preferences of the scaffold.
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used in medicinal chemistry to correlate the biological activity of a series of compounds with their physicochemical properties or structural features, expressed as numerical descriptors. nih.gov The goal of QSAR is to develop mathematical models that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues and reducing the need for extensive synthesis and testing. chemisgroup.usnih.gov
For benzodiazepine derivatives, QSAR studies have been employed to understand the key parameters that govern their interaction with the GABA-A receptor. nih.gov These models have demonstrated the importance of electronic effects, particularly related to the negatively charged oxygen atom of the carbonyl group and the nature of substituents on the phenyl ring. nih.gov Molecular lipophilicity has also been identified as a significant factor influencing receptor affinity. tsijournals.com By combining SAR data with molecular modeling and docking studies, researchers can gain a more detailed understanding of drug-receptor interactions at the molecular level, facilitating a more rational approach to drug design. chemisgroup.us
Table of Mentioned Compounds
| Compound Name |
|---|
| Cyclohepta[b] nih.govresearchgate.netdiazepine |
| 1,4-Diazepine |
| Benzodiazepine |
| Thienodiazepine |
| Diazepam |
| Furan (B31954) |
| Thiophene (B33073) |
Mechanistic Investigations of In Vitro Biological Interactions
The cyclohepta[b] nih.govnih.govdiazepine scaffold serves as a versatile template for the development of compounds with a wide array of biological activities. The in vitro investigation of these derivatives has been crucial in elucidating their mechanisms of action at the molecular level. These studies primarily focus on their interactions with various protein targets, including neurotransmitter receptors and enzymes, providing a foundational understanding of their potential therapeutic applications.
Modulation of Neurotransmitter Receptors
The central nervous system (CNS) is a primary target for many cyclohepta[b] nih.govnih.govdiazepine derivatives. Their biological effects are often mediated through the modulation of key neurotransmitter systems, including the GABAergic, serotonergic, and dopaminergic pathways.
The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is the principal inhibitory neurotransmitter receptor in the CNS. Its potentiation leads to sedative, anxiolytic, and anticonvulsant effects. Many 1,4-benzodiazepine derivatives, which share a core structural similarity with cyclohepta[b] nih.govnih.govdiazepines, are known to act as positive allosteric modulators of the GABAA receptor. tsijournals.com They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to an increased frequency of chloride ion channel opening. tsijournals.com This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.
In vitro studies using rat brain cortex slices have demonstrated that benzodiazepines like diazepam can reduce the stimulated overflow of GABA, an effect that is antagonized by the GABA receptor blocker bicuculline. nih.gov This suggests a feedback control mechanism on GABA release mediated by presynaptic GABA receptors. nih.gov The binding of these compounds to the benzodiazepine recognition site on the GABAA receptor increases the affinity of GABA for its own binding site. nih.gov The specific orientation of the 1,4-benzodiazepine molecule within the binding pocket at the α1/γ2 subunit interface is crucial for its modulatory activity. nih.gov
Table 1: In Vitro GABAA Receptor Modulation by Benzodiazepine Derivatives
| Compound | Preparation | Effect | Antagonist | Reference |
|---|---|---|---|---|
| Diazepam | Rat brain cortex slices | Reduced electrically stimulated GABA overflow | Bicuculline | nih.gov |
| Clobazam | Rat brain cortex slices | Reduced electrically stimulated GABA overflow | Bicuculline | nih.gov |
The serotonin (B10506) system is implicated in a wide range of physiological and psychological processes, and its receptors are significant targets for therapeutic intervention. The 5-HT₂ receptor subfamily, which includes 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂𝒸 subtypes, has been a particular focus of research. mdpi.com The 5-HT₂𝒸 receptor, in particular, is involved in the regulation of mood, appetite, and other CNS functions. researchgate.net
Certain cycloalkyl[b] nih.govnih.govbenzodiazepinoindoles have been identified as agonists at the human 5-HT₂𝒸 receptor. For instance, WAY-629, a cyclohexyl[b] nih.govnih.govbenzodiazepinoindole, demonstrated a binding affinity (Kᵢ) of 56 nM and was selective for the 5-HT₂𝒸 receptor over other serotonin receptor subtypes and receptors for dopamine (B1211576), histamine, adrenergic, and muscarinic agents. researchgate.netnih.gov Structure-activity relationship (SAR) studies led to the development of even more potent compounds, such as compound 11, with a Kᵢ of 13 nM. nih.gov The interaction of 5-HT₂𝒸 receptors with scaffolding proteins like MUPP1, which contains multiple PDZ domains, is believed to be important for assembling and targeting signaling complexes. ruhr-uni-bochum.de
Table 2: In Vitro Binding Affinities of Cycloalkyl[b] nih.govnih.govbenzodiazepinoindoles at the Human 5-HT₂𝒸 Receptor
| Compound | Binding Affinity (Kᵢ) | Efficacy (Eₘₐₓ) | Reference |
|---|---|---|---|
| WAY-629 | 56 nM | 90% | researchgate.netnih.gov |
| Compound 11 | 13 nM | 102% | nih.gov |
Dopamine receptors are crucial for motor control, motivation, reward, and cognitive function. They are classified into two main families: D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄). The D₂-like receptors, in particular, are major targets for antipsychotic medications.
Analogues of clozapine (B1669256), a well-known atypical antipsychotic with a dibenzo[b,e] nih.govnih.govdiazepine structure, have been evaluated for their binding affinity to dopamine D₁, D₂, and D₄ receptors. nih.gov These analogues often display selective binding to the D₄ and serotonin 5-HT₂ₐ receptors, similar to clozapine. nih.gov The selectivity for the D₄ receptor over the D₂ receptor is a key characteristic that is thought to contribute to the atypical antipsychotic profile with a lower incidence of extrapyramidal side effects. Some 5H-dibenzo[a,d]cycloheptene analogues have shown strong binding to both D₄ and 5-HT₂ₐ receptors, with some exhibiting significant D₄ selectivity. nih.gov In vitro studies on rat neostriatum have shown that D₁ and D₂ receptors can have opposing effects on cAMP efflux, a measure of receptor activation. nih.gov The interaction between D₁- and D₂-like receptors in brain regions like the nucleus accumbens is important for regulating dopamine release. mssm.edu
Table 3: In Vitro Dopamine Receptor Binding Profiles of Clozapine Analogues
| Compound Class | Receptor Binding Profile | Key Finding | Reference |
|---|---|---|---|
| 5H-Dibenzo[b,e] nih.govnih.govdiazepine analogues | Selective for D₄ and 5-HT₂ₐ receptors | Similar profile to clozapine | nih.gov |
| 5H-Dibenzo[a,d]cycloheptene analogues | Strong binding to D₄ and 5-HT₂ₐ receptors | Some compounds show high D₄ selectivity | nih.gov |
Adenosine (B11128) is a purine (B94841) nucleoside that plays a significant role as a neuromodulator in the CNS. Its actions are terminated by cellular uptake through nucleoside transporters. Inhibition of this uptake can potentiate the effects of endogenous adenosine, leading to sedative, anticonvulsant, and neuroprotective effects.
Certain benzodiazepines have been shown to inhibit the uptake of adenosine in in vitro preparations. nih.govnih.gov For example, diazepam has been found to inhibit the uptake of [³H]adenosine into rat cerebral cortex synaptosomes. nih.gov This effect is not antagonized by benzodiazepine receptor antagonists, suggesting that it is not mediated by the classical benzodiazepine receptors. nih.gov Studies on mouse diaphragm preparations have suggested that benzodiazepines potentiate the presynaptic inhibitory effect of adenosine on neuromuscular transmission by inhibiting its uptake, an action that appears to be mediated through peripheral-type benzodiazepine receptors. nih.gov
Table 4: In Vitro Adenosine Reuptake Inhibition by Benzodiazepines
| Compound | Preparation | Effect | Key Finding | Reference |
|---|---|---|---|---|
| Diazepam | Rat cerebral cortex synaptosomes | Inhibited [³H]adenosine uptake | Not reversed by benzodiazepine antagonists | nih.gov |
| Ro 5-4864 (Peripheral agonist) | Mouse diaphragm | Potentiated adenosine's inhibitory effect | Effect antagonized by PK11195 (peripheral antagonist) | nih.gov |
Enzyme Inhibition Studies (In Vitro)
Beyond receptor modulation, cyclohepta[b] nih.govnih.govdiazepine and related scaffolds have been investigated for their ability to inhibit various enzymes. This inhibitory activity can underlie their therapeutic potential in a range of diseases.
One area of investigation has been the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is a key strategy in the symptomatic treatment of Alzheimer's disease. A series of 1,4-benzodiazepine-2,5-diones have been synthesized and found to possess potent and reversible anticholinesterase activity in vitro. nih.gov More recently, bicyclic and tricyclic cyclohepta[b]thiophene derivatives have been developed as multipotent inhibitors of both AChE and BChE. nih.gov For example, compounds 9 and 12 from this series exhibited AChE inhibitory activities with IC₅₀ values of 0.51 μM and 0.55 μM, respectively. nih.gov Compounds 5 and 9 were also effective BChE inhibitors with IC₅₀ values of 2.9 μM and 2.48 μM, respectively. nih.gov
Table 5: In Vitro Cholinesterase Inhibition by Cyclohepta[b]thiophene Derivatives
| Compound | Target Enzyme | IC₅₀ | Reference |
|---|---|---|---|
| Compound 9 | AChE | 0.51 μM | nih.gov |
| Compound 12 | AChE | 0.55 μM | nih.gov |
| Compound 5 | BChE | 2.9 μM | nih.gov |
| Compound 9 | BChE | 2.48 μM | nih.gov |
Inhibition of Glycosidases (e.g., α-Glucosidase, α-Amylase)
There is no publicly available scientific literature or data on the in vitro inhibitory activity of cyclohepta[b]diazepine or its derivatives against α-glucosidase or α-amylase. Consequently, no data tables or detailed research findings on this topic can be provided.
Beta-Lactamase Inhibition Potential
A thorough search of chemical and biological databases has yielded no studies reporting on the in vitro evaluation of cyclohepta[b]diazepine compounds as inhibitors of beta-lactamase enzymes.
DNA Gyrase Inhibition
There are no published research articles that investigate or report on the in vitro DNA gyrase inhibitory properties of cyclohepta[b]diazepine scaffolds.
In Vitro Cytotoxic and Anti-Proliferative Activity against Cancer Cell Lines
Specific studies detailing the cytotoxic or anti-proliferative effects of cyclohepta[b]diazepine derivatives against the human breast cancer cell line (MCF-7), human colon cancer cell line (HCT-116), or human liver carcinoma cell line (HepG-2) are not found in the current scientific literature.
Screening Against Human Breast Cancer Cell Line (MCF-7)
No in vitro cytotoxicity or anti-proliferative data for cyclohepta[b]diazepine against the MCF-7 cell line has been reported.
Screening Against Human Colon Cancer Cell Line (HCT-116)
There is no available research documenting the effects of cyclohepta[b]diazepine on the HCT-116 cell line.
Screening Against Human Liver Carcinoma (HepG-2)
Screening results for cyclohepta[b]diazepine against the HepG-2 cell line have not been published in the scientific literature.
Activity Against HeLa S3 Cells
HeLa S3 cells, a subtype of the HeLa cell line derived from cervical cancer, are commonly used in cancer research to study cellular processes and to screen for potential anticancer compounds. While specific studies focusing solely on the activity of the parent "cyclohepta[b] biointerfaceresearch.comnih.govdiazepine" against HeLa S3 cells are not extensively detailed in the provided search results, the broader class of benzodiazepines and related heterocyclic compounds have been investigated for their cytotoxic effects. For instance, studies on cyclodextrins and their interactions with HeLa cells have explored mechanisms of cellular uptake and induced effects like apoptosis and autophagy. mdpi.com Research on other cancer cell lines has shown that certain benzodiazepine derivatives can induce cell cycle arrest and apoptosis. The environment significantly influences the growth control of HeLa S3 cells in culture, with factors like nutrient availability affecting whether cells arrest in the G1 phase or randomly throughout the cell cycle. nih.gov
In Vitro Antimicrobial and Antifungal Activity Assessment
The cyclohepta[b] biointerfaceresearch.comnih.govdiazepine scaffold has been a template for the development of novel antimicrobial and antifungal agents.
Derivatives of 1,4-diazepines have demonstrated notable antibacterial activity. ias.ac.inpsu.edu DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a key target for antibacterial drugs. nih.govnih.gov Inhibition of this enzyme disrupts DNA synthesis, leading to bacterial cell death. nih.gov While direct evidence linking cyclohepta[b] biointerfaceresearch.comnih.govdiazepines to E. coli DNA gyrase inhibition is not explicitly detailed, the broader class of diazepine derivatives has shown significant antibacterial action against various strains, including Escherichia coli. For example, some novel 1,2-diazepine derivatives have exhibited significant antimicrobial activity against a panel of bacteria. biointerfaceresearch.comresearchgate.net The antibacterial potency of these compounds is often attributed to the presence of the diazepine ring. biointerfaceresearch.com
Table 1: In Vitro Antibacterial Activity of Selected Diazepine Derivatives
| Compound | Target Organism | Activity | Reference |
| 1-(N-pyridine-2-ylglycyl)-1,2-diazepine-3,7-dione | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis | Significant antibacterial activity | biointerfaceresearch.com |
| Pyrido-benzodiazepine salts | Various bacteria | Antimicrobial activities | nih.gov |
| Pyrimido[4,5-b] biointerfaceresearch.comnih.govdiazepine derivatives | Mycobacterium spp. | Moderate inhibitory activity | nih.govresearchgate.net |
This table is for illustrative purposes and includes data for related diazepine structures, as specific data for the parent cyclohepta[b] biointerfaceresearch.comnih.govdiazepine was not available in the search results.
The emergence of resistance to conventional antifungal drugs has spurred the search for new therapeutic agents. frontiersin.orgscielo.br Derivatives of 1,4-diazepines have been evaluated for their antifungal properties against clinically important fungi like Candida albicans and Aspergillus flavus. ias.ac.in Candida albicans is a common cause of opportunistic fungal infections, and some antifungal agents act by disrupting its cell wall. frontiersin.orghoustonmethodist.org Aspergillus flavus is another opportunistic mold that can cause serious infections. scielo.br Studies have shown that certain 1,4-diazepine derivatives exhibit antifungal activity against these pathogens. ias.ac.inpsu.edu For instance, novel 1H-1,4-diazepines containing a pyrazolopyrimidinone (B8486647) moiety have been screened for their antifungal effects against Aspergillus niger and Candida albicans. ias.ac.in
Table 2: In Vitro Antifungal Activity of Selected Diazepine Derivatives
| Compound | Target Organism | Activity | Reference |
| 1H-1,4-diazepines with pyrazolopyrimidinone moiety | Aspergillus niger, Candida albicans | Antifungal activity | ias.ac.in |
| 2-cyclohexylidenhydrazo-4-phenyl-thiazole (CPT) | Candida albicans | MIC value of 0.4-1.9 µg/mL | houstonmethodist.org |
| Ib-AMPs (peptides) | Candida albicans, Aspergillus flavus | Effective antifungal activity | nih.gov |
This table includes data for related heterocyclic structures to illustrate antifungal activity, as specific data for the parent cyclohepta[b] biointerfaceresearch.comnih.govdiazepine was not available in the search results.
Bacterial and fungal biofilms are structured communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to antimicrobial agents. The ability of compounds to inhibit biofilm formation or eradicate established biofilms is a critical aspect of antimicrobial research. Some antifungal peptides have demonstrated the ability to inhibit the formation of Candida albicans biofilms. nih.gov For example, the peptide Psd1 can disrupt the polysaccharide matrix of C. albicans biofilms. nih.gov While specific studies on the antibiofilm activity of cyclohepta[b] biointerfaceresearch.comnih.govdiazepines are not detailed, the investigation of related heterocyclic compounds against biofilms is an active area of research.
Drug Design and Lead Optimization Strategies Based on Cyclohepta[b]biointerfaceresearch.comnih.govdiazepine Scaffold
Rational drug design aims to develop new therapeutic agents based on a known biological target. nih.govnih.gov For the cyclohepta[b] biointerfaceresearch.comnih.govdiazepine scaffold, rational design principles involve modifying the core structure to enhance binding affinity and selectivity for a specific target, while optimizing pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this process, guiding the chemical modifications of the scaffold. For example, in the design of peripherally selective µ-opioid receptor antagonists, modifications to a lead compound were made to decrease its ability to cross the blood-brain barrier. nih.gov Similarly, for antipsychotic drugs with a dibenzodiazepine core, SAR analysis has been used to reduce cytotoxicity by replacing certain atoms within the tricyclic core and modifying the side chains. nih.govnih.gov These principles can be applied to the cyclohepta[b] biointerfaceresearch.comnih.govdiazepine scaffold to develop new ligands with improved therapeutic profiles for various diseases.
Insufficient Published Data for In-Depth Analysis of Cyclohepta[b]diazepine
A thorough review of available scientific literature reveals a significant scarcity of specific research focused on the medicinal chemistry and in vitro biological activity of the chemical compound Cyclohepta[b]diazepine . While the broader classes of diazepines and particularly benzodiazepines are extensively studied and documented, the cyclohepta[b]diazepine scaffold itself appears to be a less explored area of research.
Consequently, providing a detailed and data-rich analysis as specified in the requested outline is not feasible based on current publicly accessible information. The specific topics of "Exploration of Chemical Space within the Diazepine Framework" and "Optimization of Ligand Efficiency and Lipophilic Ligand Efficiency" for Cyclohepta[b]diazepine derivatives lack the necessary published research findings, including structure-activity relationship (SAR) data, IC50 values, and physicochemical properties, to construct a scientifically rigorous article.
Attempts to gather specific data for this exact scaffold have not yielded the in-depth results required to populate the requested sections with the expected level of detail and accuracy. Therefore, to adhere to the strict requirement of focusing solely on Cyclohepta[b]diazepine and to avoid introducing information from related but distinct chemical scaffolds, the requested article cannot be generated at this time. Further research and publication on the synthesis and biological evaluation of Cyclohepta[b]diazepine derivatives would be necessary to enable such an analysis.
Future Directions and Emerging Research Avenues for Cyclohepta B 1 2 Diazepine
Development of Novel and Sustainable Synthetic Methodologies
The exploration of Cyclohepta[b] researchgate.netmdpi.comdiazepine's potential is fundamentally dependent on the development of efficient and versatile synthetic routes. Currently, there is a scarcity of published methodologies specifically tailored to the synthesis of this heterocyclic system. Future research will need to address this gap by exploring various synthetic strategies. Drawing inspiration from the well-established synthesis of other diazepine (B8756704) derivatives, potential approaches could include:
Condensation Reactions: Investigating the condensation of cycloheptane-1,2-diones with appropriate diamines.
Ring-Closing Metathesis (RCM): Utilizing RCM of appropriately designed diene precursors to form the seven-membered diazepine ring fused to the cycloheptane (B1346806) core.
Multi-component Reactions (MCRs): Designing novel MCRs that can assemble the Cyclohepta[b] researchgate.netmdpi.comdiazepine scaffold in a single, efficient step from simple starting materials.
A key focus in this area will be the development of sustainable methods that utilize green chemistry principles, such as the use of non-toxic solvents, catalytic reagents, and energy-efficient reaction conditions.
Advanced Computational Approaches for Rational Drug Design and Scaffold Modification
Given the lack of empirical data, computational modeling will be an invaluable tool in the early stages of Cyclohepta[b] researchgate.netmdpi.comdiazepine research. In silico studies can guide synthetic efforts and prioritize compounds for biological evaluation. Future computational research should focus on:
Conformational Analysis: A detailed exploration of the conformational landscape of the Cyclohepta[b] researchgate.netmdpi.comdiazepine scaffold to understand its preferred three-dimensional structures.
Pharmacophore Modeling: Developing pharmacophore models based on known ligands of relevant biological targets to design novel Cyclohepta[b] researchgate.netmdpi.comdiazepine derivatives with the potential for specific biological activity.
Molecular Docking and Dynamics Simulations: Performing docking studies against a range of biological targets to predict potential binding modes and affinities. Molecular dynamics simulations can further elucidate the stability of ligand-receptor complexes.
These computational approaches will be instrumental in the rational design of new derivatives and in building a foundational understanding of the structure-activity relationships (SAR) for this novel class of compounds.
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
The biological activities of Cyclohepta[b] researchgate.netmdpi.comdiazepine are largely unknown. A critical future direction will be the systematic screening of a library of newly synthesized derivatives against a diverse panel of biological targets. This will be a hypothesis-generating phase of research, aiming to identify initial "hits." Potential areas of investigation, inspired by the activities of other diazepine-containing compounds, could include:
Central Nervous System (CNS) Targets: Screening for activity at receptors and enzymes involved in neurotransmission, such as GABA, serotonin (B10506), and dopamine (B1211576) receptors.
Anticancer Activity: Evaluating the cytotoxic and antiproliferative effects of Cyclohepta[b] researchgate.netmdpi.comdiazepine derivatives against various cancer cell lines.
Antimicrobial Activity: Assessing the potential of these compounds to inhibit the growth of pathogenic bacteria and fungi.
Once initial hits are identified, subsequent research will need to focus on elucidating the mechanism of action of these active compounds through detailed biochemical and cellular assays.
Integration of Cyclohepta[b]researchgate.netmdpi.comdiazepine with Hybrid Molecular Architectures
The creation of hybrid molecules, which combine two or more pharmacophores into a single chemical entity, is a powerful strategy in drug discovery. Once the foundational synthesis and biological activities of the Cyclohepta[b] researchgate.netmdpi.comdiazepine scaffold are established, future research can explore its integration into hybrid molecular architectures. This could involve:
Conjugation with Known Drugs: Linking the Cyclohepta[b] researchgate.netmdpi.comdiazepine core to existing drugs to potentially enhance their efficacy, alter their selectivity, or overcome resistance.
Fusion with Other Heterocyclic Systems: Synthesizing novel fused-ring systems that incorporate the Cyclohepta[b] researchgate.netmdpi.comdiazepine moiety to create structurally complex and potentially highly active compounds.
Development of PROTACs and Molecular Glues: Designing molecules that incorporate the Cyclohepta[b] researchgate.netmdpi.comdiazepine scaffold to induce the degradation of specific target proteins.
This approach offers the potential to create molecules with multi-target activities or novel modes of action.
Strategies for Addressing Resistance Mechanisms Through Scaffold-Based Design
While drug resistance is not yet a known issue for a compound class that has not been developed into therapeutic agents, it is a critical consideration for the long-term potential of any new scaffold. As the biological activities of Cyclohepta[b] researchgate.netmdpi.comdiazepine derivatives are uncovered, future research should proactively consider mechanisms of potential resistance. Strategies to address this could include:
Scaffold Hopping and Diversification: The inherent novelty of the Cyclohepta[b] researchgate.netmdpi.comdiazepine scaffold may in itself be a strategy to overcome resistance to existing drug classes.
Modification of Key Functional Groups: Once a mechanism of action is understood, modifications to the scaffold can be designed to circumvent potential resistance mechanisms, such as mutations in the target protein.
Development of Covalent Inhibitors: Designing derivatives that can form a covalent bond with their biological target, which can be an effective strategy to overcome resistance driven by target overexpression or mutations that weaken non-covalent binding.
Q & A
Q. What are the established synthetic routes for Cyclohepta[b][1,4]diazepine, and how do reaction conditions influence yield and purity?
this compound synthesis typically involves multi-step heterocyclic reactions, such as cyclocondensation of diamines with ketones or aldehydes. Key variables include solvent polarity, temperature, and catalyst choice (e.g., Lewis acids). For reproducibility, document reaction kinetics and characterize intermediates via NMR and mass spectrometry . Purification methods (e.g., column chromatography, recrystallization) must be optimized to minimize byproducts. Detailed protocols should align with guidelines for experimental rigor, including purity thresholds (>95%) and spectroscopic validation .
Q. How can structural ambiguities in this compound derivatives be resolved using spectroscopic and crystallographic methods?
X-ray crystallography is the gold standard for resolving stereochemical uncertainties. For dynamic systems (e.g., tautomerism), use variable-temperature NMR or DFT calculations to analyze conformational equilibria . Comparative analysis of IR and UV-Vis spectra with computational predictions (e.g., Gaussian simulations) can validate electronic structures . Always cross-reference data with known analogs (e.g., diazepine derivatives in ) to identify structural trends .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activities of this compound analogs?
Systematic reviews (e.g., PRISMA framework) should categorize studies by assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges. Apply statistical tools (e.g., meta-analysis) to quantify variability and identify confounding factors (e.g., solvent effects in cytotoxicity assays) . For mechanistic conflicts, use knock-out models or isotopic labeling to isolate target pathways . Document methodological deviations from original studies to pinpoint reproducibility issues .
Q. How can computational models predict the pharmacokinetic properties of novel this compound derivatives?
Combine QSAR (Quantitative Structure-Activity Relationship) with molecular docking (e.g., AutoDock Vina) to correlate structural motifs with ADME (Absorption, Distribution, Metabolism, Excretion) profiles. Validate predictions using in vitro assays (e.g., Caco-2 permeability, microsomal stability) . For CNS-targeted derivatives, include blood-brain barrier penetration models (e.g., PAMPA-BBB) . Ensure transparency by reporting force fields, scoring functions, and validation metrics (e.g., RMSE) .
Q. What experimental designs mitigate bias in evaluating the therapeutic potential of this compound-based compounds?
Adopt blinded, randomized protocols for in vivo studies to reduce observer bias. Use positive/negative controls (e.g., known kinase inhibitors for enzyme assays) and power analysis to determine sample sizes . For translational research, follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with unmet clinical needs . Pre-register studies on platforms like ClinicalTrials.gov to enhance accountability .
Methodological Guidance
Q. How should researchers conduct systematic reviews of this compound’s chemical and pharmacological data?
- Search Strategy : Use Boolean operators in databases (PubMed, SciFinder) with terms like "this compound AND synthesis" or "diazepine derivatives AND pharmacokinetics" .
- Data Extraction : Create standardized templates to record synthesis yields, spectral data, and bioactivity metrics .
- Bias Mitigation : Include gray literature and preprints to reduce publication bias, and assess study quality via tools like ROBIS (Risk of Bias in Systematic Reviews) .
What frameworks are suitable for formulating mechanistic research questions about this compound?
Apply the PICO framework (Population/Intervention/Comparison/Outcome) for hypothesis-driven studies. Example:
- Population : Cancer cell lines (e.g., HeLa).
- Intervention : this compound derivative X.
- Comparison : Standard chemotherapeutic agent (e.g., doxorubicin).
- Outcome : IC50 values and apoptosis markers .
Data Synthesis and Reporting
Q. How should conflicting spectral data for this compound derivatives be reconciled in publications?
Provide raw data (e.g., NMR FID files, HPLC chromatograms) in supplementary materials. Use comparative tables to highlight discrepancies and propose hypotheses (e.g., solvent-induced shifts) . For contested assignments, collaborate with independent labs for replication .
Q. What are best practices for documenting synthetic procedures to ensure reproducibility?
Follow Beilstein Journal guidelines:
- Report exact molar ratios, reaction times, and purification Rf values.
- Include spectra for all novel compounds with peak assignments .
- For air/moisture-sensitive steps, specify glovebox or Schlenk techniques .
Ethical and Interdisciplinary Considerations
Q. How can interdisciplinary teams optimize this compound research workflows?
Assign roles using Cochrane Review models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
